N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide -

N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Catalog Number: EVT-3697952
CAS Number:
Molecular Formula: C19H28N2O4S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is typically achieved through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine, followed by coupling with isonipecotic acid or a suitable derivative. []

Applications
  • Bradykinin B1 Receptor Antagonists: Researchers have investigated the potential of N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide as a bradykinin B1 receptor antagonist. [] Bradykinin B1 receptors are involved in inflammatory responses, and their antagonists may have therapeutic potential for inflammatory diseases.

  • Potential Anti-Cancer Leads: Studies have explored N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide derivatives as potential leads for anti-cancer drug development. [] These studies have focused on their potential to inhibit tumor cell growth and proliferation.

1-[1-(4-Methoxyphenyl)(cyclohexyl)]4-piperidinol

    Compound Description: This compound is a novel piperidine derivative studied for its anticonvulsant effects. Research suggests that it acts as a non-competitive antagonist of NMDA receptors, potentially with greater blocking ability compared to other piperidine derivatives [].

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a)

    Compound Description: This compound acts as a potent and selective 5-HT1A receptor ligand, exhibiting high affinity and selectivity against D2 and α1 receptors [].

N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

    Compound Description: This compound is associated with a patent for its solid-state forms and an improved synthesis method [].

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

    Compound Description: (S)-1 is a potent non-peptidic agonist for formyl peptide receptors (FPRs), explored for its potential to visualize brain FPRs in mouse models of neuroinflammation using positron emission tomography (PET) [].

N-(4-Amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (BRL 20596)

    Compound Description: This anilide derivative is a potent central dopamine antagonist that lacks the gastric stimulatory activity observed in its corresponding benzamide counterpart, clebopride [, ].

4-[1-(3-Methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo)

    Compound Description: This arylcyclohexylmorpholine is a novel psychoactive substance suspected to have dissociative effects. It exhibits moderate affinity for the N-methyl-D-aspartate receptor (NMDAR), a target for dissociative anesthetics [].

4,4'-(Cyclohexane-1,1-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] (TAPC-OMe)

    Compound Description: TAPC-OMe is a hole-transporting material designed for use in organic electronics, such as OLEDs and perovskite solar cells. The molecule has been structurally characterized and its electrochemical and photophysical properties have been studied [].

1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate

    Compound Description: This compound's structure has been characterized using X-ray crystallography [].

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

    Compound Description: This compound has been characterized by X-ray crystallography, revealing details of its molecular conformation and crystal packing [].

1-Cyclohexyl-3-[(4-cycloheptylamino-3-pyridyl)sulfonyl]urea (I)

    Compound Description: This compound is a potential inhibitor of the Na+/K+/2Cl- co-transporter, with increased lipophilicity compared to torasemide [].

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

    Compound Description: This compound has been characterized by X-ray crystallography, revealing information about its molecular conformation and crystal packing [].

1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide

    Compound Description: This compound has been investigated as a potential antineoplastic agent, with its crystal structure and molecular conformation studied using X-ray analysis and AM1 molecular orbital methods [].

4-[(4-aminophenyl)sulfonyl]-N-[(1E)-1-(4-methoxyphenyl)ethylidene]aniline

    Compound Description: This compound serves as an intermediate in the synthesis of novel Schiff bases and N-glycosides, some of which exhibit antimicrobial activity [].

    Compound Description: Acid addition salts of this compound are patented for their use as bradykinin B1 receptor antagonists [].

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (1)

    Compound Description: Compound 1 is a starting point for developing potential pancreatic cancer treatments by inhibiting the S100A2-p53 protein-protein interaction. Studies have explored modifications to different parts of the molecule to improve its activity against various cancer cell lines, including pancreatic cancer cell lines [, ].

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

    Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist, demonstrating efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. It exhibits good tolerability in gastrointestinal toxicity studies and shows renal effects comparable to the COX-2 inhibitor MF-tricyclic [].

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

    Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for its inhibitory effects on DPPH and jack bean urease. Molecular docking studies suggest that these compounds exhibit good binding energy values and interact within the active site of the target protein [].

(2S)-2-Benzyl-3-[[(1-methylpiperazin-4-yl)sulfonyl]propionyl]-3-thiazol-4-yl-L-alanine Amide of (2S,3R,4S)-2-Amino-1-cyclohexyl-3,4-dihydroxy-6-methylheptane (A-72517)

    Compound Description: A-72517 is a potent renin inhibitor with good bioavailability in rats and ferrets, designed to enhance both potency and bioavailability [].

trans-1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)cyclohexyl]piperazine Chloride Monohydrate

    Compound Description: This compound is a rigid analog of NAN-190, a known postsynaptic 5-HT1A receptor antagonist. The introduction of the cyclohexane system aims to diminish the mutual spatial arrangement of terminal fragments, impacting its activity towards serotonin receptors [].

trans-1-(N-n-Propylcarbamoyloxy)-4-phenyl-4-(3-(2-methoxyphenyl)-3-oxo-2-azaprop-1-yl)cyclohexane (trans-NPCO-DSC)

    Compound Description: trans-NPCO-DSC is a di-substituted cyclohexyl (DSC) derivative that inhibits the voltage-gated potassium channel Kv1.3, potentially leading to immunosuppressant activity. This compound exhibits high affinity interaction with Kv1.3 channels, making it a potential candidate for developing selective molecules targeting this protein [].

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

    Compound Description: The crystal structure of this compound has been elucidated, providing insights into its molecular conformation, hydrogen bonding patterns, and crystal packing interactions [].

[4-tert-butyl-2,6-bis(N-alkylimino)phenyl]chloropalladium

    Compound Description: This compound represents a class of NCN pincer palladium complexes synthesized via a ligand introduction route and studied for their catalytic activity in Heck reactions and asymmetric Michael reactions [].

(R)-N-(cyclohexyl)-1′-(4-methoxyphenyl)ethylamine

    Compound Description: This compound, a chiral alpha-arylalkylamine, is synthesized through a multistep process involving catalytic asymmetric hydroboration, beta-alkylation, and amination. The synthesis demonstrates a practical approach for creating enantiomerically enriched arylamines [].

Sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide (Cpd118)

    Compound Description: Cpd118 is a potent, selective, and orally bioavailable fructose-1,6-bisphosphatase (FBPase) inhibitor. It exhibits significant glucose-lowering effects in type 2 diabetic animal models and possesses favorable pharmacokinetic properties [].

N-(2-Cyclohexylamino)-1-(4-methoxyphenyl)-2-oxoethyl-N-(3,5-dimethoxyphenyl)propiolamide

    Compound Description: This compound, derived from a methanol and protic ionic liquid Ugi multicomponent reaction, exhibits potent cytotoxic activity against various cancer cell lines, making it a promising lead for anti-cancer drug development [].

N-Substituted (5-chloro-2-methoxyphenyl)benzene Sulfonamides

    Compound Description: This series of compounds were synthesized and evaluated for their antioxidant and enzyme inhibitory activities. Some compounds showed promising results as acetylcholinesterase inhibitors [].

    Compound Description: Cimbi-712 is a selective 5-HT7 receptor (5-HT7R) PET radioligand evaluated for imaging the pig brain, showing high brain uptake and distribution consistent with 5-HT7R distribution [].

3-Hydroxy-2-methyl-1-phenylpyridin-4-one and its Derivatives

    Compound Description: These compounds serve as starting materials for synthesizing lipophilic adamantyl and cyclohexyl derivatives, aiming to improve their physicochemical properties [].

N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

    Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It exhibits anti-inflammatory properties by impairing leukocyte recruitment in vivo and shows potential as a novel immunomodulatory agent for treating inflammatory disorders [].

    Compound Description: This group of compounds, designed as potential SPECT ligands for the 5-HT1A receptor, involves replacing the cyclohexyl moiety in WAY-100635 with bridgehead iodinated bridge-fused rings [].

1-((2-fluoro-6-[18F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

    Compound Description: [18F]DASA-23 is a radiopharmaceutical designed to measure pyruvate kinase M2 (PKM2) levels using positron emission tomography (PET). PKM2 plays a crucial role in tumor metabolism, and [18F]DASA-23 shows promise as a non-invasive imaging agent for various cancers, including glioblastoma [].

Properties

Product Name

N-cyclohexyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

IUPAC Name

N-cyclohexyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C19H28N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-15(12-14-21)19(22)20-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3,(H,20,22)

InChI Key

QGQAEOXKQTVMEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.